2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride
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Overview
Description
2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride typically involves the reaction of a thiazole derivative with a propanoic acid derivative under specific conditions. One common method includes the esterification of the acid followed by a reaction with hydrazine monohydrate . Industrial production methods may involve multi-step synthesis processes that ensure high purity and yield .
Chemical Reactions Analysis
2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Scientific Research Applications
2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the modulation of biochemical pathways. This can result in various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals.
Thiazole-2-thiol: Known for its antioxidant properties
Properties
Molecular Formula |
C7H10ClNO3S |
---|---|
Molecular Weight |
223.68 g/mol |
IUPAC Name |
2-(1,3-thiazol-5-ylmethoxy)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H9NO3S.ClH/c1-5(7(9)10)11-3-6-2-8-4-12-6;/h2,4-5H,3H2,1H3,(H,9,10);1H |
InChI Key |
RBOCZICFLAMURL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OCC1=CN=CS1.Cl |
Origin of Product |
United States |
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